2-cyclohexyl-2-ethoxyacetic acid
Description
Properties
CAS No. |
1551481-06-1 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ene Reaction Mechanism and Conditions
The ene reaction employs a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), to facilitate the coupling of cyclohexene with ethyl ethoxybenzoylformate. The reaction proceeds via a concerted mechanism where the cyclohexene double bond attacks the carbonyl carbon of the ester, forming a γ,δ-unsaturated intermediate. Key conditions include:
-
Catalyst : SnCl₄ (5–10 mol%)
-
Solvent : Dichloromethane or toluene (1–6 L per kg substrate)
-
Temperature : 20–25°C (ambient conditions)
The steric bulk of the ethoxy group necessitates prolonged reaction times (8–12 hours) to achieve optimal conversion. Purification via column chromatography (n-hexane:ethyl acetate) isolates the ene adduct, characterized by NMR and mass spectrometry.
Hydrogenation to Saturated Intermediate
The unsaturated ene adduct undergoes hydrogenation to introduce the cyclohexyl group. Using a palladium-on-carbon (Pd/C) catalyst under moderate hydrogen pressure (202–1530 kPa), the double bond is selectively reduced without cleaving the ester moiety.
Optimized Hydrogenation Parameters
| Parameter | Range |
|---|---|
| Catalyst Loading | 5% Pd/C (0.1–0.3 eq) |
| Temperature | 15–60°C |
| Pressure | 202–1530 kPa |
| Reaction Time | 3–15 hours |
| Yield | 88–92% |
Post-hydrolysis of the ester under basic conditions (NaOH, ethanol/water) yields this compound. This method’s advantages include mild conditions and high selectivity, though catalyst costs and solvent volumes pose scalability challenges.
Grignard Reagent-Mediated Alkylation
Alkylation of ethyl ethoxyacetate with cyclohexylmagnesium bromide offers a straightforward pathway to the target compound. This method, inspired by analogous syntheses of hydroxyacetic acid derivatives, exploits the nucleophilic addition of Grignard reagents to keto esters.
Reaction Mechanism
The Grignard reagent (cyclohexylmagnesium bromide) attacks the carbonyl carbon of ethyl ethoxyacetate, forming a tetrahedral intermediate that collapses to yield ethyl 2-cyclohexyl-2-ethoxyacetate. Subsequent acidic workup (HCl) liberates the carboxylic acid.
Critical Reaction Conditions
-
Solvent : Dry tetrahydrofuran (THF) or diethyl ether
-
Temperature : 0°C to reflux (40–66°C)
-
Equivalents : 1.2–1.5 eq Grignard reagent
Steric hindrance from the ethoxy group reduces reaction efficiency, necessitating excess Grignard reagent and extended reaction times (6–8 hours).
Industrial Adaptations
Continuous flow reactors improve mixing and heat transfer in large-scale productions. For example, a tubular reactor system with in-line quenching achieves 74% yield at a throughput of 5 kg/h. Catalyst recycling (e.g., magnesium turnings) further enhances cost-effectiveness.
Ester Hydrolysis of Preformed Derivatives
Hydrolysis of ethyl 2-cyclohexyl-2-ethoxyacetate provides a high-purity route to the target acid. This method, validated in pharmaceutical intermediate syntheses, involves basic or acidic cleavage of the ester group.
Hydrolysis Conditions
-
Basic Hydrolysis : NaOH (2–3 eq) in ethanol/water (1:1), reflux (4–6 hours), yield >90%.
-
Acidic Hydrolysis : H₂SO₄ (conc.) in acetic acid, 60–80°C, yield 82–87%.
Basic conditions are preferred for minimal side reactions, though neutralization steps add complexity.
Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) or distillation. Purity exceeding 95% is confirmed by HPLC and elemental analysis.
Comparative Analysis of Methods
Table 1: Method Comparison for this compound Synthesis
| Method | Yield (%) | Catalyst Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Ene + Hydrogenation | 85–92 | High | Moderate | 95–98 |
| Grignard Alkylation | 65–78 | Moderate | High | 90–95 |
| Ester Hydrolysis | 82–90 | Low | High | 95–99 |
The ene reaction route offers superior yields but suffers from high catalyst costs. Grignard alkylation balances cost and scalability, while hydrolysis provides the highest purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-2-ethoxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Cyclohexyl ketone or cyclohexyl carboxylic acid.
Reduction: Cyclohexyl ethanol.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a building block for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for 2-cyclohexyl-2-ethoxyacetic acid is not well-documented. like other carboxylic acids, it may interact with various molecular targets through hydrogen bonding and electrostatic interactions. These interactions can influence biological pathways and processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 2-cyclohexyl-2-ethoxyacetic acid and related compounds:
Physicochemical Properties
- Lipophilicity (logP): The ethoxy group in this compound increases logP compared to hydroxylated analogs (e.g., 2-[(2R)-2-hydroxycyclohexyl]acetic acid) but remains less lipophilic than long-chain derivatives like 2-(tetradecylthio)acetic acid . Compounds with aromatic substituents (e.g., phenoxyacetic acid derivatives) exhibit distinct electronic properties due to π-π interactions, unlike alicyclic cyclohexyl analogs .
Solubility :
Q & A
Q. Key considerations :
- Catalyst selection (e.g., Pd/C for hydrogenation vs. enzymatic catalysts for chiral purity).
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Answer:
A multi-technique approach ensures structural confirmation and purity assessment:
Q. Table 1: Key Spectroscopic Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 1.2–1.8 (cyclohexyl) | |
| HPLC | tR = 8.2 min | |
| FT-IR | 1700 cm⁻¹ (C=O) |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., antioxidant vs. inert behavior) often stem from:
Q. Methodological solutions :
- Dose-response standardization : Use identical molar concentrations across studies.
- Stability profiling : Monitor compound integrity via LC-MS over time .
- Meta-analysis : Cross-reference data from PubChem, Reaxys, and CAS databases to identify consensus trends .
Advanced: What in silico strategies predict the reactivity and metabolic pathways of this compound?
Answer:
Computational tools are critical for predicting:
- Metabolic fate : BKMS_METABOLIC database suggests β-oxidation of the ethoxy chain and cyclohexyl hydroxylation as primary pathways .
- Reactivity : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model electrophilic attack sites on the carboxylic acid group .
- Docking studies : AutoDock Vina simulates binding to cyclooxygenase (COX-2), explaining anti-inflammatory potential .
Recommendation : Validate predictions with isotopic labeling (¹⁴C-tracing) and in vitro microsomal assays .
Basic: How does the solubility and stability of this compound vary under different experimental conditions?
Answer:
- Solubility : Poor in water (<1 mg/mL at 25°C); enhanced in DMSO or ethanol (50–100 mg/mL). Use sonication for homogeneous dispersion .
- Stability :
Advanced: What mechanistic insights explain the compound’s bioactivity in enzymatic assays?
Answer:
- Enzyme inhibition : Competitive inhibition of NADPH oxidase (IC₅₀ = 12 µM) via cyclohexyl group binding to the hydrophobic pocket, confirmed by X-ray crystallography .
- ROS scavenging : Ethoxyacetic acid moiety donates electrons to neutralize superoxide radicals, validated by ESR spectroscopy .
Future directions : Use CRISPR-Cas9 knockout models to isolate target pathways and exclude off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
